molecular formula C15H18N2O3 B2558861 N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-37-9

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2558861
CAS No.: 2270918-37-9
M. Wt: 274.32
InChI Key: PSOXMFISNIKLNR-UHFFFAOYSA-N
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Description

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with an acetyl group and a prop-2-enamide moiety

Mechanism of Action

Target of Action

The primary targets of N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that This compound may also interact with various biological targets.

Mode of Action

The specific mode of action of This compound It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that This compound may interact with its targets in a way that leads to these effects.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.

Result of Action

The specific molecular and cellular effects of This compound Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the morpholine ring: This can be achieved by reacting 1,2-amino alcohols with α-haloacid chlorides under cyclization conditions.

    Attachment of the phenyl group: The morpholine ring is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the acetyl group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the prop-2-enamide moiety: The final step involves the reaction of the acetylated phenyl-morpholine compound with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and prop-2-enamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the original moieties.

Scientific Research Applications

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(2-acetyl-4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-15(19)16-14-5-4-12(10-13(14)11(2)18)17-6-8-20-9-7-17/h3-5,10H,1,6-9H2,2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXMFISNIKLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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